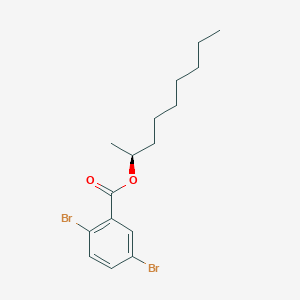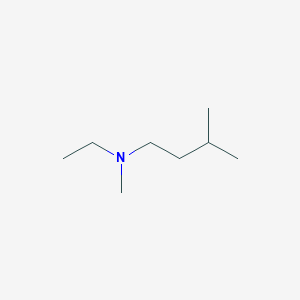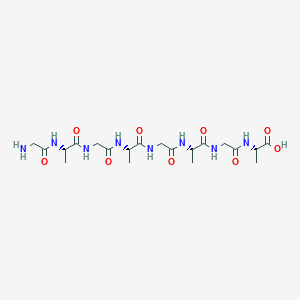
(2S)-Nonan-2-yl 2,5-dibromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Nonan-2-yl 2,5-dibromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonan-2-yl group attached to a 2,5-dibromobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Nonan-2-yl 2,5-dibromobenzoate typically involves the esterification of 2,5-dibromobenzoic acid with (2S)-nonan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Nonan-2-yl 2,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The nonan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atoms in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nonan-2-one or nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-Nonan-2-yl 2,5-dibromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-Nonan-2-yl 2,5-dibromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,5-dibromobenzoic acid and (2S)-nonan-2-ol, which may interact with various enzymes and receptors in biological systems. The bromine atoms in the benzoate moiety can also participate in halogen bonding, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonan-2-yl benzoate: Lacks the bromine atoms, resulting in different reactivity and applications.
2,5-Dibromobenzoic acid: The parent acid of the ester, used in similar synthetic applications.
Nonan-2-yl 4-bromobenzoate: Contains only one bromine atom, leading to different chemical properties.
Uniqueness
(2S)-Nonan-2-yl 2,5-dibromobenzoate is unique due to the presence of two bromine atoms in the benzoate moiety, which enhances its reactivity and potential applications in various fields. The (2S)-configuration of the nonan-2-yl group also contributes to its distinct stereochemistry and biological activity.
Propriétés
Numéro CAS |
518015-85-5 |
|---|---|
Formule moléculaire |
C16H22Br2O2 |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
[(2S)-nonan-2-yl] 2,5-dibromobenzoate |
InChI |
InChI=1S/C16H22Br2O2/c1-3-4-5-6-7-8-12(2)20-16(19)14-11-13(17)9-10-15(14)18/h9-12H,3-8H2,1-2H3/t12-/m0/s1 |
Clé InChI |
VTZIKECAZSJZBZ-LBPRGKRZSA-N |
SMILES isomérique |
CCCCCCC[C@H](C)OC(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canonique |
CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)

![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)
![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)




![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
